N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide is a synthetic organic compound that features a complex structure combining an oxazole ring, an indene moiety, and a carboxamide group
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-16(12(2)22-20-11)18(3,4)19-17(21)15-10-6-8-13-7-5-9-14(13)15/h6,8,10H,5,7,9H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUILHKGULMOTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)NC(=O)C2=CC=CC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitro-2-aminopropane. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions.
Indene Derivative Synthesis: The indene moiety is prepared through the cyclization of 2-phenylbutadiene under acidic conditions, often using sulfuric acid (H₂SO₄) as a catalyst.
Coupling Reaction: The final step involves coupling the oxazole derivative with the indene carboxylic acid derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using reagents like sodium hydride (NaH) and
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